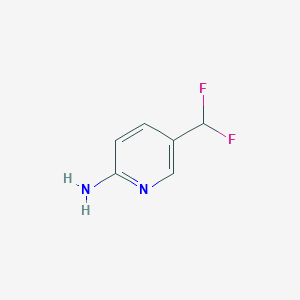

5-(Difluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLFYOYMXCRVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)pyridin-2-amine

Introduction: The Significance of the (Difluoromethyl)pyridin-2-amine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a powerful approach for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (-CHF2), in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance metabolic stability and improve binding affinity to biological targets.[1]

When appended to a pyridine ring, a privileged structure in numerous FDA-approved drugs, the difluoromethyl group can profoundly influence the molecule's physicochemical characteristics.[2] The aminopyridine framework itself is a cornerstone in the development of a wide array of therapeutic agents, recognized for its ability to form key interactions with enzymes and receptors.[3] This guide focuses on 5-(Difluoromethyl)pyridin-2-amine, a molecule that synergistically combines the advantageous features of these two pharmacophores. Understanding the core physicochemical properties of this compound is paramount for researchers and drug development professionals seeking to leverage its potential in designing next-generation therapeutics. A notable example highlighting the potential of this scaffold is PQR530, a derivative of the related 4-(difluoromethyl)pyridin-2-amine, which has been investigated as a potent and brain-penetrant dual inhibitor of PI3K and mTOR kinases for oncology applications.[4]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, a representative synthetic route, and a summary of its spectroscopic profile.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental predictions, other values are computationally predicted due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Method |

| Molecular Formula | C₆H₆F₂N₂ | - |

| Molecular Weight | 144.12 g/mol | - |

| Melting Point | 55 - 59 °C (Predicted) | Computational Prediction |

| Boiling Point | 220-230 °C at 760 mmHg (Predicted) | Computational Prediction |

| Water Solubility | Low to moderate (Predicted) | Qualitative Assessment |

| logP (XlogP3) | 1.3 | Predicted |

| pKa (acidic) | 14.5 (Predicted, for the amine proton) | Computational Prediction |

| pKa (basic) | 3.5 (Predicted, for the pyridine nitrogen) | Computational Prediction |

Disclaimer: Predicted values are generated using advanced computational algorithms and should be confirmed by experimental data.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following is a summary of the expected spectral characteristics.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

N-H Stretching: Two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[5]

-

N-H Bending (Scissoring): A band of variable intensity between 1650-1580 cm⁻¹.[6]

-

C-N Stretching: A strong absorption in the aromatic amine region of 1335-1250 cm⁻¹.[5]

-

C-F Stretching: Strong absorptions in the region of 1100-1000 cm⁻¹ are characteristic of C-F bonds.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The difluoromethyl group at the 5-position and the amino group at the 2-position will influence their chemical shifts and coupling patterns.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 3-5 ppm. This signal will disappear upon D₂O exchange.[7]

-

Difluoromethyl Proton (-CHF₂): A triplet (due to coupling with the two fluorine atoms) in the region of δ 6.5-7.5 ppm.

¹³C NMR:

-

Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 100-160 ppm range. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the difluoromethyl group will show a characteristic triplet due to C-F coupling.

-

Difluoromethyl Carbon (-CHF₂): A triplet with a large coupling constant (¹JCF) in the region of δ 110-120 ppm.

¹⁹F NMR:

-

A doublet (due to coupling with the proton of the -CHF₂ group) is expected in the typical range for difluoromethyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 144. Fragmentation patterns would likely involve the loss of fluorine and components of the pyridine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details robust, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is the gold standard, while HPLC offers a high-throughput alternative.[8]

Causality: This method directly measures the partitioning of the analyte between two immiscible phases, n-octanol and water, providing a definitive logP value.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4 to mimic physiological conditions) with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the shake-flask method.[9]

Protocol:

-

System Setup: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the analyte.

-

Analysis: Inject a solution of this compound and record its retention time.

-

Correlation: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a calibration curve.

-

Calculation: Determine the logP of the analyte by interpolating its log(k') value on the calibration curve.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. escholarship.org [escholarship.org]

- 4. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteinsandwavefunctions.blogspot.com [proteinsandwavefunctions.blogspot.com]

- 6. 1361694-83-8|4-(Difluoromethyl)-5-(trifluoromethoxy)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. 5-(Difluoromethoxy)pyrazin-2-amine | Benchchem [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. digital.library.unt.edu [digital.library.unt.edu]

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-(Difluoromethyl)pyridin-2-amine

Abstract

5-(Difluoromethyl)pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (-CHF2) group into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of novel therapeutics. This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the structural and conformational landscape of this compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The difluoromethyl group, in particular, is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity.[2] In the context of the 2-aminopyridine scaffold, a common motif in bioactive compounds, the addition of a difluoromethyl group at the 5-position introduces a key modulator of electronic and steric properties, influencing everything from crystal packing to receptor binding.[3]

This guide will delve into the multifaceted approach required to fully characterize the structural and conformational dynamics of this compound. We will explore both solid-state and in-solution analytical techniques, complemented by robust computational modeling, to construct a holistic understanding of this important molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is the confirmation of the molecule's identity and basic properties.

| Property | Value | Source |

| Molecular Formula | C6H6F2N2 | PubChem[4] |

| Monoisotopic Mass | 144.04991 Da | PubChem[4] |

| Predicted XlogP | 1.3 | PubChem[4] |

| SMILES | C1=CC(=NC=C1C(F)F)N | PubChem[4] |

| InChIKey | PFLFYOYMXCRVSS-UHFFFAOYSA-N | PubChem[4] |

These data provide a starting point for more advanced structural elucidation techniques. The predicted lipophilicity (XlogP) suggests moderate membrane permeability, a desirable trait in many drug candidates.

Experimental Structural Analysis

A combination of crystallographic and spectroscopic methods is essential for a comprehensive experimental structural analysis.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Methodology Rationale: For a compound like this compound, SCXRD is crucial for understanding how the difluoromethyl and amino groups influence the crystal packing. The hydrogen bonding potential of the 2-amino group and the dipole moment of the difluoromethyl group are expected to be key drivers of the supramolecular architecture.[5]

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Anticipated Insights: The SCXRD data will reveal the preferred conformation of the difluoromethyl group relative to the pyridine ring and the hydrogen bonding network established by the 2-amino group. This information is invaluable for understanding solid-state properties and for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the In-Solution Structure

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology Rationale: In solution, molecules are often conformationally flexible. NMR can provide insights into the time-averaged conformation and the barriers to rotation around key bonds. ¹⁹F NMR is particularly useful for probing the local environment of the difluoromethyl group.

Key NMR Experiments and Expected Observations:

-

¹H NMR: Will show signals for the aromatic protons and the proton of the difluoromethyl group. The coupling constants between the CHF₂ proton and the fluorine atoms (²JHF) and between the aromatic protons can provide conformational information.

-

¹³C NMR: Will reveal the chemical shifts of the carbon atoms in the pyridine ring and the difluoromethyl group. The ¹JCF coupling constant can provide information about the hybridization of the carbon atom.

-

¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The coupling between the fluorine atoms and the adjacent proton (²JHF) is a key parameter.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons, providing crucial information about the relative orientation of different parts of the molecule in solution. For example, NOEs between the CHF₂ proton and the protons on the pyridine ring can help to define the preferred rotational conformation of the difluoromethyl group.

Computational Conformational Analysis

Computational methods are indispensable for exploring the full conformational landscape of a molecule and for understanding the energetic factors that govern its structure.[6][7]

Methodology Rationale: While experimental methods provide snapshots of the most stable conformations, computational techniques allow for the systematic exploration of all possible conformations and the calculation of their relative energies.[8][9] This is particularly important for understanding the dynamic behavior of the molecule in different environments.

Conformational Search Algorithms

A thorough conformational search is the first step in any computational analysis.

Workflow for Conformational Search and Analysis

Caption: Workflow for computational conformational analysis.

-

Systematic Search: This method involves systematically rotating all rotatable bonds in the molecule by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.[10]

-

Stochastic Search (e.g., Monte Carlo): This approach involves randomly sampling the conformational space. It is often more efficient than a systematic search for larger molecules.[8]

Quantum Mechanical (QM) Calculations

Once a set of low-energy conformers has been generated, their geometries and energies should be refined using higher-level quantum mechanical calculations.

Methodology Rationale: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size. It is essential for accurately describing the electronic effects of the fluorine atoms and the nitrogen of the pyridine ring.

Recommended DFT Protocol:

-

Functional and Basis Set Selection: A common and reliable choice is the B3LYP functional with the 6-31G* or a larger basis set.

-

Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified in the conformational search.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

Insights from QM Calculations: These calculations will provide a detailed picture of the potential energy surface of this compound, revealing the global minimum energy conformation and the energy barriers between different conformers. This information is critical for understanding the molecule's dynamic behavior and its potential binding modes to a biological target.

Key Conformational Considerations

The primary conformational flexibility in this compound arises from the rotation around the C5-C(CHF₂) bond.

Diagram of Rotational Conformations

Caption: Key rotatable bond in this compound.

The orientation of the C-H bond of the difluoromethyl group relative to the plane of the pyridine ring will be a key determinant of the overall molecular conformation. Steric and electronic factors, including potential intramolecular hydrogen bonding or repulsive interactions, will influence the preferred rotational isomer.

Conclusion and Future Directions

A thorough structural and conformational analysis of this compound requires a synergistic approach combining experimental techniques like SCXRD and NMR with robust computational modeling. The insights gained from such studies are fundamental to understanding the structure-activity relationships of this important scaffold and for guiding the design of new and improved therapeutic agents.

Future work could involve studying the conformational preferences of this molecule in different solvent environments, both experimentally and computationally, to better mimic physiological conditions.[7] Additionally, co-crystallization with target proteins would provide invaluable information about its bioactive conformation.

References

- 1. nbinno.com [nbinno.com]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-(Difluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Difluoromethyl)pyridin-2-amine, a pivotal building block in the development of novel therapeutics and agrochemicals. The strategic incorporation of the difluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, making a thorough understanding of its structural characteristics essential for its application in research and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental findings and established spectroscopic principles.

Molecular Structure and Atom Numbering

The structural integrity of this compound is elucidated through a combination of spectroscopic techniques. For clarity in the subsequent data interpretation, the following atom numbering scheme is utilized.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the amino protons, and the proton of the difluoromethyl group. The chemical shifts and coupling patterns are consistent with the proposed structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.02 | d | 5.2 | H6 |

| 6.89 | t | 55.6 | H (CHF₂) |

| 6.57 | d | 5.3 | H3 |

| 6.55 | s | - | H4 |

| 6.25 | br s | - | NH₂ |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The downfield singlet at 8.02 ppm is assigned to H6 , deshielded by the adjacent ring nitrogen. Its multiplicity as a doublet indicates coupling to a neighboring proton, which in this context is likely long-range coupling.

-

The characteristic triplet at 6.89 ppm with a large coupling constant of 55.6 Hz is unequivocally assigned to the proton of the difluoromethyl group . This large coupling is a result of its interaction with the two adjacent fluorine atoms (²JH,F).

-

The signals for H3 and H4 appear at 6.57 ppm and 6.55 ppm , respectively. The upfield shift of these protons is due to the electron-donating effect of the amino group at the C2 position.

-

The broad singlet at 6.25 ppm is characteristic of the two protons of the primary amino group (NH₂) . The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The coupling with fluorine atoms is a key diagnostic feature.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 160.1 | s | - | C2 |

| 148.9 | s | - | C6 |

| 142.7 | t | 22.5 | C4 |

| 113.9 | t | 237.3 | CHF₂ |

| 107.5 | t | 5.5 | C5 |

| 104.1 | t | 6.8 | C3 |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The signal at 160.1 ppm is assigned to C2 , which is attached to the amino group, and the signal at 148.9 ppm is assigned to C6 .

-

The triplet at 142.7 ppm with a coupling constant of 22.5 Hz corresponds to C4 , showing coupling to the two fluorine atoms of the difluoromethyl group (³JC,F).

-

The most prominent feature is the triplet at 113.9 ppm with a large coupling constant of 237.3 Hz , which is characteristic of the carbon in a CHF₂ group (¹JC,F).

-

The signals for C5 and C3 appear as triplets at 107.5 ppm and 104.1 ppm , respectively, due to smaller long-range couplings with the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environment.

| Chemical Shift (δ) ppm | Multiplicity |

| -114.96 | s |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The ¹⁹F NMR spectrum shows a single signal at -114.96 ppm , which is consistent with the two equivalent fluorine atoms of the difluoromethyl group. The absence of splitting in the proton-decoupled spectrum confirms their chemical equivalence.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching (NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1150 - 1000 | Strong | C-F stretching |

Interpretation:

-

The presence of the primary amino group (NH₂) is expected to give rise to two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]

-

A strong absorption in the 1650-1580 cm⁻¹ range is anticipated due to the N-H scissoring (bending) vibration of the primary amine.[1]

-

Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

A strong band corresponding to the aromatic C-N stretching is expected between 1350-1250 cm⁻¹ .

-

The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1150-1000 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺ calculated for C₆H₇F₂N₂⁺: 145.0571

-

[M+H]⁺ found: 145.0572

Interpretation of Fragmentation: While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the structure.[2][3]

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 5-(Difluoromethyl)pyridin-2-amine

Introduction: The Significance of Fluorinated Pyridines and the Role of NMR

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently modified with fluorine-containing substituents to modulate key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. Among these substituents, the difluoromethyl (-CHF₂) group is of particular interest. It acts as a bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding while significantly altering the electronic profile of the parent molecule.

5-(Difluoromethyl)pyridin-2-amine is a key building block that embodies this principle. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions in complex biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its unparalleled ability to provide detailed information about molecular structure, connectivity, and environment at the atomic level makes it indispensable.[1] This guide provides an in-depth, practical framework for the complete ¹H and ¹⁹F NMR characterization of this compound, blending theoretical principles with field-proven experimental protocols.

Core Principles: Understanding the ¹H and ¹⁹F NMR Landscape

The power of NMR lies in the interaction of nuclear spins with an external magnetic field. For this compound, we are primarily interested in two spin-½ nuclei: ¹H (proton) and ¹⁹F (fluorine).

-

¹H NMR Spectroscopy : Provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, revealing details about adjacent functional groups. Spin-spin coupling (J-coupling) between neighboring protons causes signals to split into distinct patterns (multiplets), which allows for the deduction of bond connectivity.[2]

-

¹⁹F NMR Spectroscopy : Offers a direct and highly sensitive window into the fluorine component of the molecule.[1] Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong NMR signals.[3] Its chemical shifts span a very wide range (over 400 ppm), which minimizes the chance of signal overlap and makes it an excellent probe for structural and environmental changes.[1][3] Furthermore, ¹⁹F nuclei couple to nearby protons, providing crucial through-bond connectivity information that links the fluorinated substituent to the rest of the molecule.[4]

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality spectrum is the direct result of a meticulously prepared sample and correctly chosen acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.

Diagram: Experimental Workflow

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

Rationale: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5][6] The choice of solvent is critical, as it must fully dissolve the analyte without interfering with its signals.[7]

Methodology:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for standard ¹H NMR, or 15-25 mg for more demanding experiments like ¹³C or 2D NMR. Use a clean, dry vial.[5][7]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) may exchange or exhibit very broad signals. For better resolution of the amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it can slow down proton exchange through hydrogen bonding. Be aware that chemical shifts are solvent-dependent.[8][9]

-

Dissolution and Filtration:

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Prepare a filter by stuffing a small piece of Kimwipe or glass wool into a Pasteur pipette.[6][10]

-

Transfer the solution through the filter into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any insoluble impurities that can ruin the magnetic field homogeneity (shimming).[6]

-

-

Final Steps: Cap the NMR tube securely. Label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Spectral Analysis: Decoding the Structure

The true power of NMR is realized in the detailed analysis of the resulting spectra. Based on the structure of this compound, we can predict the key features of its ¹H and ¹⁹F NMR spectra.

Diagram: Structure and Key J-Couplings

Caption: Molecular structure and primary spin-spin coupling network in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic pyridine ring protons, one for the difluoromethyl proton, and one for the amine protons.

| Signal Assignment | Predicted δ (ppm) (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-6 | ~7.9 – 8.1 | Doublet (d) or Doublet of doublets (dd) | ³J(H6,H4) ≈ 2-3 Hz | Located between the ring nitrogen and adjacent to the electron-withdrawing -CHF₂ group, making it the most deshielded aromatic proton. Coupled to H-4 (meta). May show small ⁴J coupling to the -CHF₂ proton. |

| H-4 | ~7.3 – 7.5 | Doublet of doublets (dd) | ³J(H4,H3) ≈ 8-9 Hz, ⁴J(H4,H6) ≈ 2-3 Hz | Ortho to the -CHF₂ group and coupled to both H-3 (ortho) and H-6 (meta). May also exhibit a small ⁴JHF coupling to the fluorine atoms. |

| H-3 | ~6.4 – 6.6 | Doublet (d) | ³J(H3,H4) ≈ 8-9 Hz | Ortho to the strongly electron-donating -NH₂ group, making it the most shielded aromatic proton. Coupled to H-4 (ortho). |

| -CHF₂ | ~6.5 – 6.8 | Triplet (t) | ²J(H,F) ≈ 55-60 Hz | The proton is on the same carbon as two equivalent fluorine atoms, splitting its signal into a characteristic triplet. |

| -NH₂ | ~4.5 – 5.5 | Broad Singlet (br s) | None | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is highly variable and depends on concentration and solvent. |

Note: Chemical shift values are estimations and can vary based on solvent, concentration, and temperature.[3][8][11]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the difluoromethyl group. It is often acquired with proton decoupling to simplify the spectrum to a singlet, but the proton-coupled spectrum is essential for structural confirmation.

| Signal Assignment | Predicted δ (ppm) (vs. CFCl₃) | Multiplicity (Proton-Coupled) | Coupling Constant (J) in Hz | Rationale |

| -CHF₂ | ~ -90 to -120 | Doublet (d) | ²J(F,H) ≈ 55-60 Hz | The two fluorine atoms are chemically equivalent and are coupled to the single proton on the same carbon, resulting in a doublet. The chemical shift is characteristic of a difluoromethyl group attached to an aromatic system.[12][13][14] |

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive NMR characterization of this compound is achieved not by a single experiment, but by the synergistic interpretation of both ¹H and ¹⁹F NMR data. The ¹H NMR spectrum elucidates the structure of the pyridine backbone and confirms the presence of the -CHF₂ proton through its characteristic triplet splitting pattern. The ¹⁹F NMR spectrum provides a definitive signal for the fluorine atoms and, through its coupling to the proton, confirms the integrity of the difluoromethyl group.

This guide outlines a robust methodology, from meticulous sample preparation to detailed spectral interpretation, enabling researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important chemical entity. Mastery of these techniques is fundamental to ensuring the quality of building blocks used in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. researchgate.net [researchgate.net]

Predicted molecular weight and formula of 5-(Difluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Molecular Weight and Formula Determination of 5-(Difluoromethyl)pyridin-2-amine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in contemporary medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl group (-CHF₂) is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a molecule. Accurate determination of its molecular formula and weight is the foundational first step in its characterization, ensuring sample purity and confirming its identity before its use in further synthetic applications.

This guide provides a detailed overview of the predicted molecular properties of this compound and elucidates the modern analytical workflows employed to empirically validate these characteristics. As a self-validating system, the combination of orthogonal analytical techniques—elemental analysis and high-resolution mass spectrometry—provides the highest degree of confidence in structural confirmation.

Section 1: Predicted Molecular Formula and Weight

The fundamental properties of this compound are derived from its constituent atoms. The predicted molecular formula and weight are crucial for nearly all subsequent quantitative experiments.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| CAS Number | 1211523-68-0 | [1] |

| Predicted Monoisotopic Mass | 144.0502 Da | |

| Predicted Average Molecular Weight | 144.12 g/mol | [1] |

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For small molecules, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the most relevant value for mass spectrometry analysis.[2]

Section 2: Methodologies for Structural Verification

While the molecular formula and weight can be predicted, they must be confirmed experimentally. This section details the two primary analytical techniques used for this purpose: elemental analysis to determine the empirical formula and mass spectrometry to ascertain the precise molecular weight.

Elemental Analysis: Determining the Empirical Formula

Elemental analysis is a robust technique that quantifies the mass percentage of each element within a pure compound.[3] For organic compounds containing carbon, hydrogen, and nitrogen, the most common method is combustion analysis.[4] This process provides the ratio of elements, which is used to establish the compound's empirical formula—the simplest whole-number ratio of atoms.[5][6]

Causality of Experimental Choice: Combustion analysis is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. By burning the compound in a controlled environment, all carbon is converted to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas.[4] The precise measurement of these combustion products allows for a direct calculation of the elemental composition of the original sample. An acceptable deviation between the experimental and calculated elemental composition is typically within 0.3%.[3]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a furnace and combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen.

-

Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction chamber to convert nitrogen oxides to N₂. The gases are then separated using chromatographic columns.

-

Detection: The concentration of each gas is measured using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample. From these percentages, the empirical formula is derived by converting mass ratios to mole ratios.[7]

Caption: Workflow for Empirical Formula Determination via Combustion Analysis.

High-Resolution Mass Spectrometry: Determining Molecular Weight

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For structural confirmation of a new chemical entity, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure m/z values to four or more decimal places.[8] This high precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the same exact mass.[9]

Causality of Experimental Choice: HRMS is the gold standard for molecular weight determination because its accuracy can effectively distinguish between compounds with the same nominal mass but different elemental compositions.[2] For this compound, an accurate mass measurement provides strong evidence for the proposed formula of C₆H₆F₂N₂ by matching the experimentally determined mass with the theoretically calculated exact mass.

Experimental Protocol: LC-HRMS Analysis

-

Sample Infusion: A dilute solution of the compound is infused directly into the ion source or injected via a liquid chromatography (LC) system to remove impurities.

-

Ionization: The sample is ionized, most commonly using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF). The analyzer separates ions based on their m/z ratio by measuring the time it takes for them to travel through a flight tube.[8]

-

Calibration: The m/z scale is calibrated using a reference standard with known masses to ensure high accuracy. Internal calibration (lock mass) is often used to correct for instrumental drift during the analysis.[9]

-

Data Processing: The resulting spectrum is analyzed to identify the m/z of the monoisotopic peak of the [M+H]⁺ ion.

-

Formula Confirmation: The experimentally measured accurate mass is compared against the theoretical exact mass for the proposed formula (C₆H₆F₂N₂). The difference is typically expected to be less than 5 parts-per-million (ppm).

Caption: Workflow for Accurate Mass Determination via HRMS.

Section 3: Integrated Data Analysis for Final Confirmation

The true power of this analytical approach lies in integrating the data from both techniques. Elemental analysis provides the empirical formula (the ratio of atoms), while HRMS provides the accurate molecular weight of the intact molecule. Combining these two pieces of information provides an unambiguous confirmation of the molecular formula.

Logical Framework:

-

Determine the empirical formula from elemental analysis (e.g., C₃H₃FN).

-

Calculate the formula weight of the empirical formula.

-

Determine the accurate molecular weight from HRMS.

-

Divide the accurate molecular weight by the empirical formula weight to find the integer multiple (n).

-

Multiply the subscripts in the empirical formula by 'n' to obtain the definitive molecular formula.

For this compound, the empirical formula is the same as the molecular formula (C₆H₆F₂N₂), so 'n' would be 1. This integrated approach serves as a self-validating system, ensuring the highest level of confidence in the compound's identity.

Caption: Logical Flow for Combining Analytical Data.

Conclusion

The characterization of a key synthetic intermediate like this compound relies on a rigorous and multi-faceted analytical approach. The predicted molecular formula (C₆H₆F₂N₂) and weight (144.12 g/mol ) are foundational data points that must be empirically verified. Through the orthogonal techniques of combustion-based elemental analysis and high-resolution mass spectrometry, researchers can confidently determine the empirical formula and accurate molecular weight, respectively. This integrated, self-validating workflow is critical for ensuring scientific integrity, enabling reproducible research, and advancing the fields of drug discovery and materials science.

References

- 1. This compound - CAS:1211523-68-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. youtube.com [youtube.com]

- 3. Elemental analysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 7. ck12.org [ck12.org]

- 8. zefsci.com [zefsci.com]

- 9. rsc.org [rsc.org]

Topic: Electronic Properties of the Difluoromethyl Group on the Pyridine Ring

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group stands out for its unique ability to modulate the physicochemical properties of parent structures. When appended to a pyridine ring—a ubiquitous heterocycle in pharmaceuticals—the CHF₂ group exerts profound electronic effects that are critical for optimizing drug candidates. This guide provides an in-depth analysis of these electronic properties, moving from fundamental principles to practical applications in drug design. We will dissect the inductive and resonance effects of the CHF₂ group, quantify its impact on the basicity (pKa) of the pyridine nitrogen, and detail the experimental and computational workflows used to characterize these changes. The objective is to provide a comprehensive resource for researchers, enabling them to strategically leverage the CHF₂-pyridine moiety for enhanced metabolic stability, tuned lipophilicity, and precise control over the acid-base properties essential for target engagement and pharmacokinetic profiles.

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Moiety

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs, valued for its ability to engage in hydrogen bonding, its aromatic nature, and its tunable basicity. The modification of this core structure is a central theme in drug discovery. The introduction of fluorine-containing substituents has proven to be a particularly powerful strategy for enhancing a compound's metabolic stability, membrane permeability, and binding affinity.

The difluoromethyl (CHF₂) group, in this context, is not merely an inert functional group. It acts as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a weak hydrogen bond donor while simultaneously increasing local lipophilicity. However, its most significant impact often stems from its powerful electronic influence on the aromatic system to which it is attached. Understanding and predicting this influence on the pyridine ring is paramount for rational drug design, as it directly governs the molecule's ionization state at physiological pH, a critical factor for solubility, cell penetration, and interaction with biological targets.

The Fundamental Electronic Influence of the Difluoromethyl Group

The electronic effect of the CHF₂ group is a combination of a dominant, electron-withdrawing inductive effect and more subtle, secondary resonance and hyperconjugation effects.

The Dominant Inductive Effect (-I)

The primary electronic characteristic of the CHF₂ group is its strong electron-withdrawing nature, which operates through the sigma (σ) bonds. This is known as the negative inductive effect (-I). The two highly electronegative fluorine atoms create a strong dipole moment, polarizing the C-F bonds and drawing electron density away from the carbon atom of the CHF₂ group. This effect is then relayed through the sigma bond connecting the group to the pyridine ring, effectively withdrawing electron density from the aromatic system. This desheilding of the ring is a critical factor in modulating the reactivity and basicity of the pyridine nitrogen.

Caption: Inductive electron withdrawal by the CHF₂ group from the pyridine ring.

Quantifying Electronic Influence: Hammett Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). These parameters are derived from the dissociation of benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The σₚ (para) and σₘ (meta) values for the CHF₂ group are both positive, confirming its electron-withdrawing character at these positions. Comparing these values to other common groups provides a clear quantitative context for its electronic strength.

| Substituent | Hammett σₚ | Hammett σₘ | Primary Effect |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.17 | -0.07 | Weakly Donating (-I, +R) |

| -OCH₃ | -0.27 | 0.12 | Strongly Donating (+R > -I) |

| -Cl | 0.23 | 0.37 | Withdrawing (-I > +R) |

| -CHF₂ | 0.32 | 0.29 | Strongly Withdrawing (-I) |

| -CF₃ | 0.54 | 0.43 | Very Strongly Withdrawing (-I) |

| -CN | 0.66 | 0.56 | Very Strongly Withdrawing (-I, -R) |

| -NO₂ | 0.78 | 0.71 | Very Strongly Withdrawing (-I, -R) |

Data compiled from various sources, including Hansch, C. et al. Chem. Rev. 1991, 91 (2), 165–195.

The Primary Consequence: Profound Modulation of Pyridine Basicity (pKa)

The basicity of the pyridine nitrogen, quantified by its pKa value, is a direct reflection of the electron density on the nitrogen atom's lone pair. A higher electron density makes the lone pair more available to accept a proton, resulting in a higher pKa (stronger base).

The strong electron-withdrawing nature of the CHF₂ group significantly reduces the electron density on the pyridine nitrogen, making it a much weaker base. This effect is highly dependent on the position of the CHF₂ group relative to the nitrogen atom, as the inductive effect weakens with distance.

Positional Impact on pKa

The pKa of pyridine is approximately 5.2. The introduction of a CHF₂ group causes a dramatic decrease in this value. The effect is most pronounced when the group is at the 2- or 4-position, where it can exert its maximum influence on the nitrogen.

| Compound | Position of CHF₂ | Experimental pKa | ΔpKa (from Pyridine) |

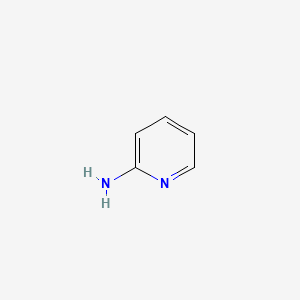

| Pyridine | - | ~5.2 | 0.0 |

| 2-(Difluoromethyl)pyridine | 2- (ortho) | ~1.5 | -3.7 |

| 3-(Difluoromethyl)pyridine | 3- (meta) | ~2.8 | -2.4 |

| 4-(Difluoromethyl)pyridine | 4- (para) | ~2.2 | -3.0 |

Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are representative.

This ability to precisely tune the pKa of the pyridine nitrogen is a powerful tool in drug design. By lowering the pKa, a molecule that would otherwise be fully protonated and highly polar at physiological pH (pH 7.4) can be rendered partially or fully neutral, which can dramatically improve its ability to cross cell membranes.

Characterization Workflows: From Benchtop to Desktop

Validating the electronic effects of the CHF₂ group requires robust experimental and computational methods. These two approaches are highly synergistic, with computational models providing predictive insights and experimental data offering definitive validation.

Experimental Protocol: pKa Determination via Potentiometric Titration

This method remains the gold standard for accurately measuring pKa values. It involves the gradual titration of a solution of the compound with a strong acid or base while monitoring the solution's pH with a high-precision pH meter. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation: A precise concentration (e.g., 0.01 M) of the difluoromethyl-pyridine compound is prepared in high-purity water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, and the results are extrapolated to 0% co-solvent.

-

Calibration: The pH meter is meticulously calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a calibrated burette or automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The collected data (pH vs. volume of titrant added) is plotted. The pKa is determined by calculating the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated. This can be found from the first derivative of the titration curve.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Protocol: In Silico Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful predictive tool for understanding electronic properties before a molecule is synthesized. It can be used to calculate pKa values and visualize the electronic landscape of the molecule.

Typical DFT Workflow:

-

Structure Preparation: Build the 3D structures of the protonated (pyridinium) and neutral forms of the difluoromethyl-pyridine.

-

Geometry Optimization: Perform a full geometry optimization for both structures in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD). A common level of theory is B3LYP/6-31G*.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies). This step also provides the Gibbs free energy (G).

-

pKa Calculation: Use the calculated Gibbs free energies of the protonated (G_HA) and neutral (G_A-) forms in solution to calculate the pKa via a thermodynamic cycle. The pKa is proportional to the Gibbs free energy of deprotonation (ΔG_deprot).

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map by plotting the electrostatic potential onto the molecule's electron density surface. This provides a clear visual representation of electron-rich (red) and electron-poor (blue) regions, visually demonstrating the electron-withdrawing effect of the CHF₂ group.

Caption: Computational workflow for in silico pKa prediction and electronic analysis.

Implications for Drug Metabolism and Reactivity

The electronic modulation by the CHF₂ group has further consequences for drug development beyond tuning pKa.

-

Blocking Metabolic Hotspots: A common site of metabolic oxidation on alkyl-substituted pyridines is the C-H bond adjacent to the ring (the benzylic position). The C-H bonds in a methyl group are susceptible to oxidation by cytochrome P450 enzymes. The corresponding C-H bond in the CHF₂ group is significantly stronger and less electron-rich, making it much more resistant to this oxidative metabolism. This can lead to a longer drug half-life and improved pharmacokinetic profile.

-

Altered Ring Reactivity: The electron-deficient nature of the CHF₂-substituted pyridine ring makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SₙAr). This is a critical consideration for the synthetic routes used to build and further functionalize the molecule.

Conclusion: A Strategic Tool for Modern Drug Discovery

The difluoromethyl group is far more than a simple fluorinated substituent; it is a strategic tool for fine-tuning the electronic properties of the pyridine ring. Its dominant inductive electron-withdrawal provides a reliable and position-dependent mechanism for modulating the basicity of the pyridine nitrogen, a critical parameter for optimizing a drug's solubility, membrane permeability, and target binding. This pKa modulation, combined with the group's ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor, makes the CHF₂-pyridine moiety an exceptionally valuable scaffold in modern medicinal chemistry. A thorough understanding of its electronic underpinnings, validated by both experimental and computational methods, empowers scientists to rationally design next-generation therapeutics with superior property profiles.

An In-depth Technical Guide to 5-(Difluoromethyl)pyridin-2-amine as a Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for optimizing drug candidates.[1][2][3][4] The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile template for molecular design. When combined, these two elements—the pyridine core and fluorine substituents—give rise to building blocks with profound potential. 5-(Difluoromethyl)pyridin-2-amine has emerged as a particularly valuable reagent, offering a unique combination of physicochemical properties conferred by the difluoromethyl (-CHF2) group and the synthetic versatility of the 2-amino-5-substituted pyridine framework.

The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor" and a bioisostere of hydroxyl, thiol, or even amino functionalities.[1] Its moderate lipophilicity and ability to engage in weak hydrogen bonding can enhance cell permeability and target engagement. Furthermore, the -CHF2 group can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][4] This guide provides an in-depth exploration of the synthesis and application of this compound, presenting it as a strategic tool for the modern synthetic chemist.

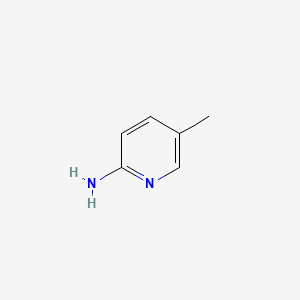

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the electronic interplay between its substituents. The 2-amino group is an electron-donating group that activates the pyridine ring towards electrophilic substitution and also serves as a key nucleophile and directing group in cross-coupling reactions. Conversely, the 5-difluoromethyl group is strongly electron-withdrawing, which modulates the basicity and nucleophilicity of the ring system.

The pKa of the parent 2-aminopyridine is approximately 6.8.[5][6][7][8][9] The presence of the electron-withdrawing -CHF2 group at the 5-position is expected to decrease the basicity of both the ring nitrogen and the exocyclic amino group. This modulation is critical, as it influences protonation states under various reaction conditions, which in turn affects catalyst binding and overall reactivity.

| Property | Group | Effect on Pyridine Ring | Implication for Synthesis |

| 2-Amino (-NH2) | Electron-Donating | Increases electron density; acts as a nucleophile. | Facilitates C-N bond formation and directs metallation. Can require protection in some contexts, but is often compatible with modern cross-coupling conditions.[10] |

| 5-Difluoromethyl (-CHF2) | Electron-Withdrawing | Decreases electron density and basicity of the ring nitrogen. | Influences regioselectivity in electrophilic reactions and modulates the reactivity of the coupling partner. Enhances the stability of the molecule. |

Key Synthetic Transformations and Protocols

This compound is a versatile partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and hetero-biaryl linkages.[11] While aminopyridines can sometimes be challenging substrates due to potential catalyst inhibition, contemporary catalyst systems have largely overcome these issues.[10] this compound can be effectively coupled with a range of aryl- and heteroarylboronic acids or esters.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition into the aryl halide partner, and accelerate the rate-limiting reductive elimination step.[12][13]

-

Base: A moderately strong base like K3PO4 or K2CO3 is typically used.[12][13] The base is crucial for activating the boronic acid to facilitate transmetalation but must be chosen carefully to avoid decomposition of sensitive substrates.[13][14]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is common.[12] Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube, add 5-bromo-3-(difluoromethyl)pyridin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)2, 2 mol%; SPhos, 4 mol%).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring completion by LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[15][16][17] When this compound is used as the amine component, it can be coupled with various aryl or heteroaryl halides to generate N-aryl derivatives. This reaction is central to synthesizing molecules where the pyridine core is linked to another aromatic system via a nitrogen bridge.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., Xantphos) are highly effective.[18] They stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[15][17]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[17][18]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are compatible with the strong bases and high temperatures often required.[17][18]

Catalytic Cycle for Buchwald-Hartwig Amination:

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to the Reactivity and Chemical Behavior of 5-(Difluoromethyl)pyridin-2-amine

Abstract

5-(Difluoromethyl)pyridin-2-amine is a pivotal structural motif in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. The difluoromethyl group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of this compound. We will delve into the electronic landscape of this molecule, exploring how the interplay between the electron-donating amino group and the electron-withdrawing difluoromethyl substituent dictates its reactivity in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their synthetic endeavors.

Introduction: The Rise of the Difluoromethyl Group in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. While the trifluoromethyl group has long been a mainstay in medicinal chemistry for its ability to block metabolic oxidation and increase lipophilicity, the difluoromethyl group (CHF₂) has emerged as a more nuanced and versatile functional group. Its ability to act as a hydrogen bond donor, a property not shared by the trifluoromethyl group, allows for novel interactions with biological targets. Furthermore, the CHF₂ group is a bioisostere of hydroxyl and thiol groups, enabling the substitution of these potentially metabolically labile functionalities to improve drug-like properties.

The pyridine scaffold is another cornerstone of medicinal chemistry, present in a vast array of approved drugs. The combination of the difluoromethyl group with the 2-aminopyridine framework in this compound creates a molecule with a rich and tunable chemical reactivity, making it a highly sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

Synthesis of this compound: A Plausible and Scalable Route

A [label="2-Amino-5-bromopyridine"]; B [label="5-Bromo-2-nitropyridine"]; C [label="2-Amino-5-bromopyridine (reformed)"]; D [label="this compound"];

A -> B [label="Oxidation\n(e.g., H2O2, H2SO4)"]; B -> C [label="Reduction\n(e.g., Pd/C, H2)"]; C -> D [label="Difluoromethylation\n(e.g., with a difluoromethylating agent)"]; }

Figure 1: Proposed synthetic workflow for this compound.Step-by-Step Synthetic Protocol (Proposed)

Step 1: Oxidation of 2-Amino-5-bromopyridine to 5-Bromo-2-nitropyridine

The initial step involves the oxidation of the amino group to a nitro group. This transformation is crucial as the nitro group is a strong electron-withdrawing group that facilitates the subsequent difluoromethylation step. A common method for this oxidation is the use of hydrogen peroxide in sulfuric acid.

-

Materials: 2-Amino-5-bromopyridine, concentrated sulfuric acid, hydrogen peroxide (30% solution).

-

Procedure:

-

In a flask equipped with a

-

Methodological & Application

Application Note & Protocol: Synthesis of 5-(Difluoromethyl)pyridin-2-amine from 5-Halopyridin-2-amine

Abstract

The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, prized for its ability to serve as a lipophilic hydrogen bond donor and enhance key pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the synthesis of 5-(difluoromethyl)pyridin-2-amine, a valuable heterocyclic building block, commencing from readily accessible 5-halopyridin-2-amine precursors. We will explore and contrast two primary state-of-the-art methodologies: direct radical difluoromethylation and palladium-catalyzed cross-coupling. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and scalable solutions for the incorporation of the CF₂H moiety onto a pyridine scaffold.

Strategic Overview: The Chemistry of Difluoromethylation

The introduction of a difluoromethyl group onto a heteroaromatic ring, such as pyridine, can be accomplished through several distinct mechanistic pathways. The choice of strategy is contingent upon factors like substrate scope, functional group tolerance, and scalability. The primary approaches are broadly classified as radical, nucleophilic, and electrophilic transformations.[2] For the specific conversion of a 5-halopyridin-2-amine, radical-based methods and transition metal-catalyzed cross-coupling reactions have proven to be the most effective and versatile.

-

Radical Difluoromethylation : This approach involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This highly reactive intermediate can then engage with the pyridine ring, typically through a C-H activation or a related pathway, to form the desired C-CF₂H bond.[4][5] Recent advancements in photoredox catalysis have made this a particularly mild and efficient option.[6][7][8]

-

Palladium-Catalyzed Cross-Coupling : Leveraging the principles of transition metal catalysis, this strategy forms a C-C bond between the halogenated pyridine (at the C5 position) and a difluoromethyl-containing reagent.[9] These reactions offer high regioselectivity, as the site of functionalization is predetermined by the position of the halide. Recent innovations include decarbonylative coupling methods that use stable and readily available difluoroacetic acid derivatives.[10]

Below is a conceptual workflow illustrating these primary synthetic routes.

Caption: High-level synthetic pathways from 5-halopyridin-2-amine.

Comparative Analysis of Synthetic Protocols

The selection of an optimal synthetic route requires a careful evaluation of each method's strengths and weaknesses. The following table summarizes the key parameters for two leading protocols.

| Feature | Method 1: Direct Radical Difluoromethylation | Method 2: Palladium-Catalyzed Cross-Coupling |

| Starting Material | 5-Iodo- or 5-Bromopyridin-2-amine | 5-Bromo- or 5-Iodopyridin-2-amine |

| Key Reagents | Zn(SO₂CF₂H)₂ (DFMS), t-BuOOH (TBHP), TFA | 1. B₂pin₂, Pd catalyst 2. (SPhos)Pd, Difluoroacetyl fluoride |

| Mechanism | Radical C-H functionalization | Miyaura borylation followed by decarbonylative coupling |

| Conditions | Mild (Room Temp), open-flask tolerant | Mild to moderate heat (60-80 °C), inert atmosphere |

| Typical Yields | Moderate to Good | Good to Excellent |

| Pros | Operationally simple, avoids pre-functionalization, uses a stable solid reagent.[3] | Highly regioselective, well-established catalytic system.[10] |

| Cons | Potential for regioselectivity issues in complex substrates, requires stoichiometric initiator. | Two-step process, requires inert atmosphere, potentially expensive ligands/catalysts. |

Method 1: Direct Radical Difluoromethylation via Chemical Initiation

This protocol leverages the difluoromethylating reagent DFMS (Zn(SO₂CF₂H)₂) , a stable, solid reagent that generates the •CF₂H radical upon activation with a chemical oxidant.[3] The reaction is notable for its operational simplicity and tolerance for open-flask conditions.

Underlying Principle & Mechanism

The reaction is initiated by the generation of a tert-butoxyl radical from the decomposition of tert-butyl hydroperoxide (TBHP), often facilitated by an acid like trifluoroacetic acid (TFA). The tert-butoxyl radical then reacts with DFMS to generate the key difluoromethyl radical (•CF₂H). This nucleophilic radical preferentially adds to an electron-deficient position on the pyridine ring. A subsequent oxidation and deprotonation sequence furnishes the final product.

Detailed Experimental Protocol

Materials:

-

5-Bromopyridin-2-amine (1.0 mmol, 173 mg)

-

Zinc difluoromethanesulfinate (DFMS) (2.0 mmol, 467 mg)

-

Trifluoroacetic acid (TFA) (1.0 mmol, 74 µL)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 mmol, 0.43 mL)

-

Dichloromethane (DCM) / Water (1:1 mixture, 10 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (173 mg, 1.0 mmol) and DFMS (467 mg, 2.0 mmol).

-

Add the DCM/H₂O solvent mixture (10 mL) to the flask.

-

Add trifluoroacetic acid (74 µL, 1.0 mmol) to the suspension.

-

Commence vigorous stirring and add the tert-butyl hydroperoxide solution (0.43 mL, 3.0 mmol) dropwise over 5 minutes.

-

Allow the reaction to stir at room temperature (approx. 23 °C) for 12-16 hours. The reaction can be monitored by TLC or LC-MS by taking small aliquots from the organic layer.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Method 2: Two-Step Palladium-Catalyzed Decarbonylative Cross-Coupling

This elegant two-step sequence first converts the C-Br bond into a C-B bond via Miyaura borylation, followed by a sophisticated palladium-catalyzed decarbonylative difluoromethylation.[10] This approach provides excellent control over regioselectivity.

Underlying Principle & Mechanism

Step A (Borylation): The 5-halopyridine undergoes a standard palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to install a boronate ester at the 5-position.